molecular formula C9H15NO2S B3952982 3-methyl-N-(2-oxothiolan-3-yl)butanamide

3-methyl-N-(2-oxothiolan-3-yl)butanamide

Cat. No.: B3952982
M. Wt: 201.29 g/mol
InChI Key: LAFNKZVHXDCVKL-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxothiolan-3-yl)butanamide: is an organic compound with a unique structure that includes a thiolane ring and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-oxothiolan-3-yl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-oxothiolan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methyl-N-(2-oxothiolan-3-yl)butanamide can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the thiolane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amides and thiolane derivatives.

Scientific Research Applications

Chemistry: 3-methyl-N-(2-oxothiolan-3-yl)butanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or protein-ligand binding.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxothiolan-3-yl)butanamide involves its interaction with specific molecular targets. The thiolane ring and the amide group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 3-methyl-N-(2-oxothiolan-3-yl)benzamide
  • 2-methyl-N-(2-oxothiolan-3-yl)benzamide

Comparison: Compared to its analogs, 3-methyl-N-(2-oxothiolan-3-yl)butanamide has a unique combination of a thiolane ring and a butanamide backbone, which imparts distinct chemical and biological properties. The presence of the thiolane ring enhances its reactivity and potential for forming various derivatives. Additionally, the butanamide backbone provides stability and compatibility with various biological systems, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-N-(2-oxothiolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNKZVHXDCVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1CCSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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